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molecular formula C9H11NO2 B8783459 2-Nitropropan-2-ylbenzene CAS No. 3457-58-7

2-Nitropropan-2-ylbenzene

Cat. No. B8783459
M. Wt: 165.19 g/mol
InChI Key: TVVMCHGYOZAXES-UHFFFAOYSA-N
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Patent
US06768023B2

Procedure details

Isopropylbenzene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.2 mmol), and acetic acid (1 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that isopropenylbenzene, (1-hydroxy-1-methylethyl)benzene, and (1-methyl-1-nitroethyl)benzene were formed in yields of 60%, 6%, and 7%, respectively.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[N:10]([O:12]C(C)(C)C)=[O:11].ON1C(=O)C2=CC=CC=C2C1=O.C(C1C=CC=CC=1)(C)=C.OC(C1C=CC=CC=1)(C)C>C(O)(=O)C>[CH3:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([N+:10]([O-:12])=[O:11])[CH3:3]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)C1=CC=CC=C1
Name
Quantity
1 mmol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0.2 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C)([N+](=O)[O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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